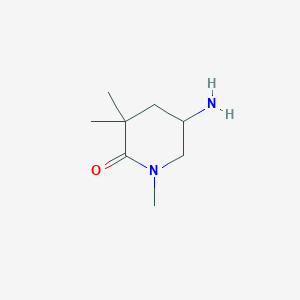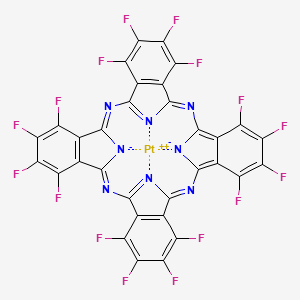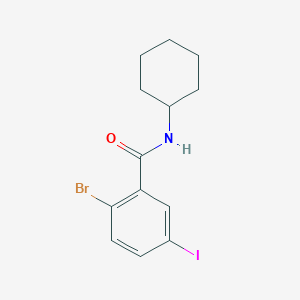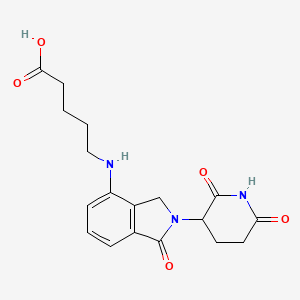
Lenalidomide-C4-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lenalidomide-C4-acid is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a thalidomide analogue with potent antineoplastic, anti-angiogenic, and anti-inflammatory properties . It is primarily used in the treatment of multiple myeloma and myelodysplastic syndromes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of lenalidomide involves several steps. One common method starts with the bromination of glutarimide in the presence of acetic acid and bromine to give 3-bromopiperidine-2,6-dione. This compound is then condensed with 4-nitro-2,3-dihydroisoindol-1-one in DMF and K2CO3 to provide the intermediate compound. The final step involves hydrogenation to yield lenalidomide .
Industrial Production Methods: A scalable and green process for the synthesis of lenalidomide has been developed, which uses platinum group metal-free and efficient reduction of the nitro group with iron powder and ammonium chloride. This method also employs chlorine-free solvents to minimize hazardous by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Lenalidomide-C4-acid undergoes various chemical reactions, including:
Oxidation: Lenalidomide can be oxidized under specific conditions to form different derivatives.
Reduction: The nitro group in lenalidomide can be reduced to an amino group using hydrogenation techniques.
Substitution: Various substitution reactions can be performed on the aromatic ring of lenalidomide to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation is typically carried out using palladium on carbon or platinum catalysts.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed: The major products formed from these reactions include various derivatives of lenalidomide with modified functional groups, which can have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Lenalidomide-C4-acid has a wide range of applications in scientific research:
Wirkmechanismus
Lenalidomide-C4-acid exerts its effects through multiple mechanisms:
Anti-angiogenesis: It inhibits the production of vascular endothelial growth factor (VEGF), thereby reducing the formation of new blood vessels that supply tumors.
Protein Degradation: Lenalidomide binds to the CRL4 CRBN E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific transcription factors such as IKZF1 and IKZF3.
Vergleich Mit ähnlichen Verbindungen
Thalidomide: The parent compound of lenalidomide, known for its teratogenic effects but also its immunomodulatory properties.
Pomalidomide: Another thalidomide analogue with similar immunomodulatory and anti-angiogenic properties.
Mezigdomide and Iberdomide: Newer analogues with improved efficacy and reduced side effects.
Uniqueness of Lenalidomide-C4-acid: this compound is unique due to its enhanced potency and reduced side effects compared to thalidomide. It has a broader range of applications in both research and clinical settings, making it a valuable compound in the development of new therapeutic agents .
Eigenschaften
Molekularformel |
C18H21N3O5 |
|---|---|
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
5-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]pentanoic acid |
InChI |
InChI=1S/C18H21N3O5/c22-15-8-7-14(17(25)20-15)21-10-12-11(18(21)26)4-3-5-13(12)19-9-2-1-6-16(23)24/h3-5,14,19H,1-2,6-10H2,(H,23,24)(H,20,22,25) |
InChI-Schlüssel |
ITQRHULLICHDGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


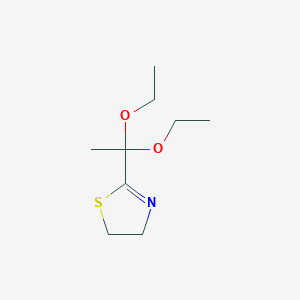
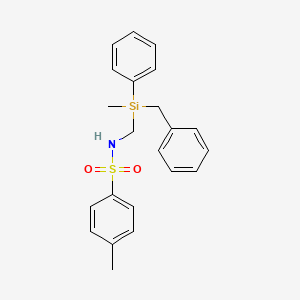
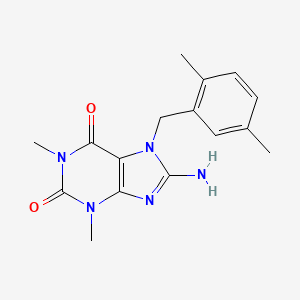
![benzyl N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-propan-2-ylcarbamate](/img/structure/B14777581.png)
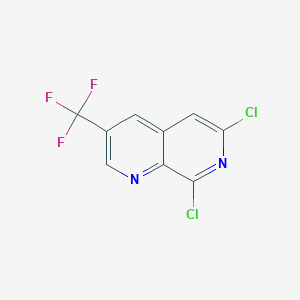
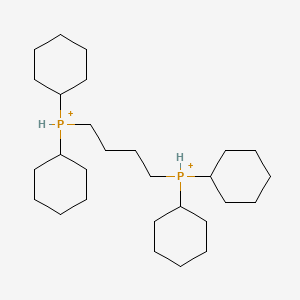
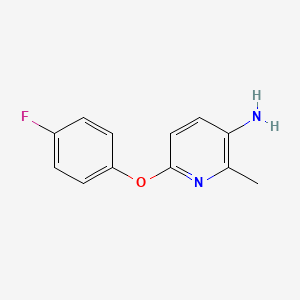
![(1S,4S)-4-(2-((R)-1-hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanol](/img/structure/B14777607.png)
![3-Iodo-5-(m-tolyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14777614.png)
![Dimethyl[4-(piperidin-4-yloxy)but-2-yn-1-yl]amine](/img/structure/B14777617.png)
![3-Iodo-5-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14777627.png)
